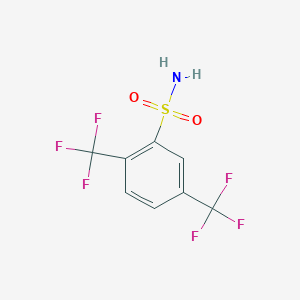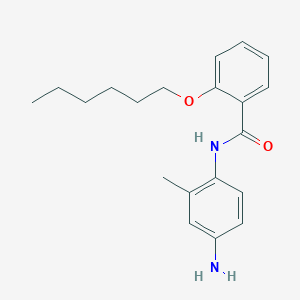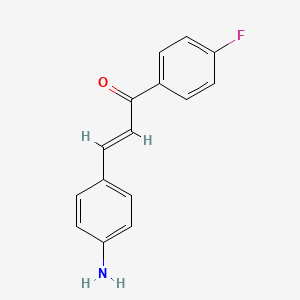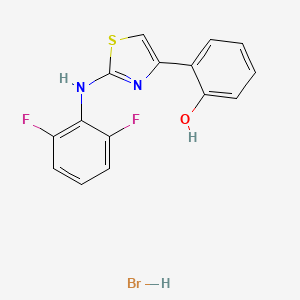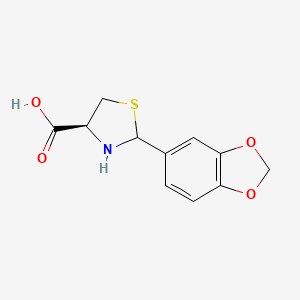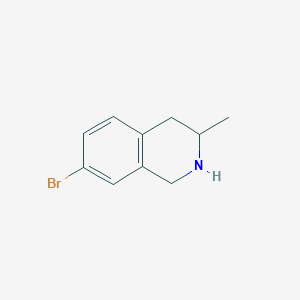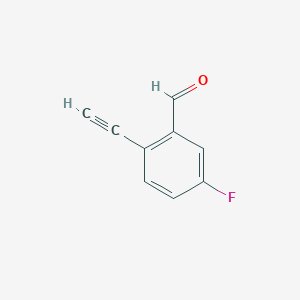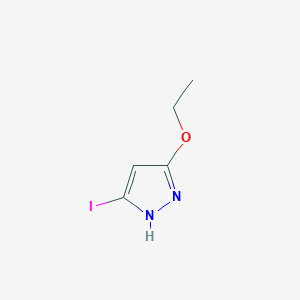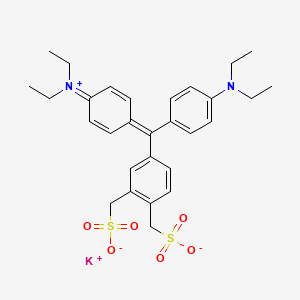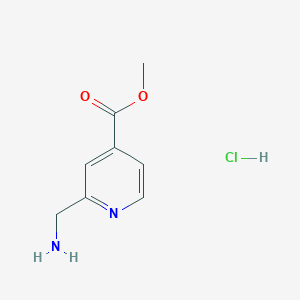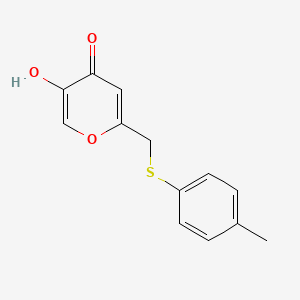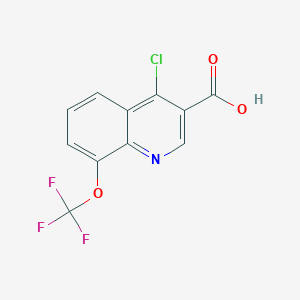
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Descripción general
Descripción
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethoxy group at the 8-position, and a carboxylic acid group at the 3-position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Chloro Group: Chlorination of the quinoline core at the 4-position can be achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus oxychloride, thionyl chloride.
Trifluoromethoxy Reagents: Trifluoromethoxy iodide, trifluoromethoxy benzene.
Carboxylating Agents: Carbon dioxide, carbon monoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with different substituents replacing the chloro or trifluoromethoxy groups.
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Reduction Products: Reduced quinoline derivatives with modified electronic properties.
Aplicaciones Científicas De Investigación
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethoxy groups can enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-8-methyl-quinoline-3-carboxylic acid
- 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
- 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
- 7-Chloro-2-methyl-quinoline-3-carboxylic acid
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
Uniqueness
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds without the trifluoromethoxy group.
Propiedades
IUPAC Name |
4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3/c12-8-5-2-1-3-7(19-11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSNREHYEPXNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


